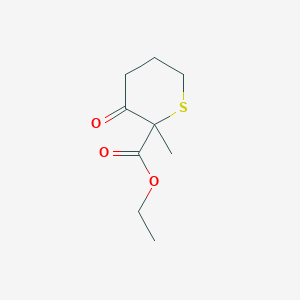

Ethyl 2-methyl-3-oxothiane-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-3-oxothiane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3S/c1-3-12-8(11)9(2)7(10)5-4-6-13-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRFOXXLBNRKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)CCCS1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-oxothiane-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2-chlorothiophene in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxothiane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiane derivatives.

Scientific Research Applications

Ethyl 2-methyl-3-oxothiane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-oxothiane-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-methyl-3-oxothiane-2-carboxylate with structurally or functionally related compounds, emphasizing molecular geometry, hydrogen-bonding patterns, and applications. Key comparisons are tabulated below:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Electronic and Steric Effects :

- The sulfur atom in the thiane ring introduces distinct electronic effects compared to oxygen-containing analogs (e.g., tetrahydropyran derivatives). Sulfur’s lower electronegativity and larger atomic radius reduce ring strain but increase susceptibility to oxidation .

- The ester and ketone groups enhance polarity, facilitating hydrogen-bonding interactions with solvents or biological targets, though less robustly than in ethyl pyruvate due to steric hindrance from the methyl group .

Crystallographic Behavior :

- Crystallographic studies of similar thiane derivatives (e.g., thiane-3-one) reveal that sulfur participates in weak C–H···S interactions, which are less directional than classical O/N–H···O bonds . This may influence crystal packing and solubility compared to oxygenated analogs .

Biological Relevance: Unlike TAS-103, which exploits planar aromaticity for DNA intercalation, this compound’s non-planar thiane ring limits such interactions. However, its ester group may confer protease resistance, making it a candidate for prodrug design .

Synthetic Utility :

- The compound’s ester group allows for straightforward derivatization (e.g., hydrolysis to carboxylic acids), a feature shared with ethyl pyruvate but less common in rigid polycyclic systems like TAS-103 .

Biological Activity

Ethyl 2-methyl-3-oxothiane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique thiane ring structure, which contributes to its biological properties. The thiane ring is a five-membered ring containing sulfur, which often enhances the reactivity and biological activity of compounds.

Structure Formula

The molecular formula for this compound is . Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown varying degrees of effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 32 µg/mL | Moderate |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 64 µg/mL | Low |

| Escherichia coli | 128 µg/mL | Low |

| Pseudomonas aeruginosa | No significant activity | None |

The compound exhibited moderate activity against MSSA but showed significantly reduced effectiveness against MRSA and other Gram-negative bacteria such as E. coli and P. aeruginosa .

The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways. The presence of the thiane ring suggests potential interactions with thiol groups in bacterial proteins, which could inhibit essential enzymatic functions.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Eze et al. (2019) evaluated the antimicrobial efficacy of various derivatives of thiane compounds, including this compound. The results indicated that while some derivatives showed promising activity, this compound's effectiveness was limited compared to other synthesized analogs .

- Mechanistic Insights : Research by Alhameed et al. (2020) provided insights into the mechanism of action for thiane compounds, suggesting that their interaction with cell membranes leads to increased permeability and eventual cell lysis in susceptible strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.